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molecular formula C12H6Cl2N2O2 B8365924 5,8-Dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid

5,8-Dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid

Cat. No. B8365924
M. Wt: 281.09 g/mol
InChI Key: MZDJPVZOEDEUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279912

Procedure details

1.24 g of ethyl 5,8-dichloroimidazo-[1,2-a]-quinoline-2-carboxylate were hydrolyzed with 3 ml of 2 N sodium hydroxide solution in 120 ml of 50--50 mixture of dimethoxyethane and ethanol. The resultant mixture was neutralized with 3.3 ml of 2 N hydrochloric acid by the method of Example 20 to obtain fine off-white crystals of 5,8-dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid melting at ≈305° C. (decomp).
Name
ethyl 5,8-dichloroimidazo-[1,2-a]-quinoline-2-carboxylate
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]2[CH:13]=[C:14]([C:16]([O:18]CC)=[O:17])[N:15]=[C:4]2[CH:3]=1.[OH-].[Na+].C(COC)OC.Cl>C(O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]2[CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 5,8-dichloroimidazo-[1,2-a]-quinoline-2-carboxylate
Quantity
1.24 g
Type
reactant
Smiles
ClC1=CC=2N(C3=CC(=CC=C13)Cl)C=C(N2)C(=O)OCC
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C3=CC(=CC=C13)Cl)C=C(N2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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